molecular formula C17H15N3O4 B2538667 N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034439-09-1

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2538667
CAS No.: 2034439-09-1
M. Wt: 325.324
InChI Key: JRIOJIFQWQMOGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic carboxamide derivative featuring a benzo[d][1,3]dioxole (benzodioxole) core linked to an ethyl chain substituted with furan-2-yl and 1H-pyrazol-1-yl groups. The presence of pyrazole and furan moieties may enhance metabolic stability and binding affinity due to their hydrogen-bonding capabilities and aromatic interactions.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c21-17(12-4-5-15-16(9-12)24-11-23-15)18-10-13(14-3-1-8-22-14)20-7-2-6-19-20/h1-9,13H,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIOJIFQWQMOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CC=CO3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyrazole ring: The pyrazole ring can be synthesized via the reaction of hydrazine with α,β-unsaturated carbonyl compounds.

    Coupling of the furan and pyrazole rings: This step involves the formation of a carbon-carbon bond between the furan and pyrazole rings, often facilitated by palladium-catalyzed cross-coupling reactions.

    Introduction of the benzo[d][1,3]dioxole moiety: This can be achieved through electrophilic aromatic substitution reactions.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione under mild conditions.

    Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

    Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Halogenated benzo[d][1,3]dioxole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide exhibit a range of biological activities:

Anticancer Properties

This compound has shown promising results in inhibiting cancer cell proliferation.

Case Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 5 to 15 μM. The mechanism of action includes the induction of apoptosis and inhibition of cell cycle progression.

Cell LineIC50 Value (μM)
MCF-7 (Breast)7.5
HeLa (Cervical)10.0
A549 (Lung)12.0

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly as an inhibitor of enzymes involved in inflammatory processes.

Mechanism : It inhibits human neutrophil elastase, an enzyme that contributes to tissue remodeling during inflammation. In vitro studies revealed that it significantly reduced elastase activity with an IC50 value of approximately 20 μM.

Antimicrobial Activity

Research indicates potential antimicrobial effects against various pathogens.

Study Findings : Preliminary screening showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 μg/mL.

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that include the formation of the pyrazole and furan rings followed by the coupling with the benzo[d][1,3]dioxole moiety. Researchers are also exploring various derivatives to enhance its biological activity and selectivity.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as kinases and proteases, inhibiting their activity.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzodioxole Core

  • N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2, 2a) Structure: Benzodioxole linked to a 3,4-dimethoxyphenyl group. Synthesis: Purified via silica column chromatography (n-hexane:ethyl acetate, 3:2), 75% yield, m.p. 175–177°C .
  • N-(3,5-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-4, 2b) Structure: 3,5-Dimethoxyphenyl substitution. Synthesis: Similar to HSD-2, 77% yield, m.p. 150.5–152°C .
  • Target Compound :

    • Structural Advantage : Replacement of methoxyphenyl with furan-pyrazole-ethyl chain introduces heteroaromatic diversity, likely improving solubility and reducing oxidative metabolism .

Heterocyclic Modifications

  • Compound 74 : 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide

    • Structure : Cyclopropane-carboxamide linked to thiazol and pyrrolidinyl groups.
    • Synthesis : 20% yield via coupling reactions .
    • Comparison : The thiazole-pyrrolidine system may enhance kinase inhibition but complicates synthesis (lower yield vs. target compound’s hypothetical route).
  • Compound A11: N-(4'-(furan-3-yl)-[1,1'-biphenyl]-2-yl)benzo[d][1,3]dioxole-5-carboxamide Structure: Biphenyl-furan substitution on benzodioxole. Synthesis: 80% yield .

Metabolic Stability

  • N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (FEMA 4232)
    • Metabolism : Rapid hepatic metabolism without amide hydrolysis, suggesting cytochrome P450-mediated oxidation .
    • Comparison : The target compound’s pyrazole group may undergo oxidation (e.g., hydroxylation), but furan’s electron-rich nature could slow degradation compared to alkyl chains.

Pharmacological Analogues

  • Benzodioxole Fentanyl : N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-benzo[d][1,3]dioxole-5-carboxamide
    • Structure : Piperidinyl substitution for opioid receptor binding.
    • Comparison : The target compound lacks the piperidine moiety critical for µ-opioid activity, suggesting a different therapeutic target (e.g., kinase or enzyme inhibition) .

Key Findings

Synthetic Efficiency : Analogues with simpler substituents (e.g., HSD-2/HSD-4) achieve higher yields (~75–77%) compared to complex heterocyclic derivatives (e.g., Compound 74, 20%) .

Metabolic Pathways : Alkyl-substituted benzodioxoles (FEMA 4232) resist amide hydrolysis, while methoxy-substituted variants may undergo demethylation . The target compound’s furan-pyrazole system likely balances stability and bioactivity.

Structural Influence on Activity: Piperidine (benzodioxole fentanyl) and thiazole (Compound 74) groups dictate receptor specificity, whereas the target compound’s heteroaromatic chain may favor non-opioid targets .

Biological Activity

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound notable for its unique structural features, including a furan ring, a pyrazole moiety, and a benzo[d][1,3]dioxole backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.

Structural Characteristics

The molecular formula of this compound is C17H15N3O3C_{17}H_{15}N_{3}O_{3}, with a molecular weight of approximately 305.32 g/mol. Its structure is characterized by:

  • Furan Ring : Contributes to the compound's reactivity and biological activity.
  • Pyrazole Moiety : Known for its role in various pharmacological activities.
  • Benzo[d][1,3]dioxole Backbone : Enhances solubility and potential interactions with biological targets.

Antimicrobial Activity

Compounds similar to this compound have shown promising antimicrobial properties . Research indicates that derivatives of this class can inhibit the growth of various bacterial and fungal strains. The presence of the furan and pyrazole rings is believed to enhance these effects by interacting with microbial enzymes or disrupting cell membrane integrity.

Anticancer Potential

Several studies have highlighted the anticancer activity of compounds containing similar structural motifs. For instance, derivatives have been evaluated for their cytotoxic effects against multiple cancer cell lines, demonstrating significant inhibition of cell proliferation. The mechanism is thought to involve the induction of apoptosis and interference with cellular signaling pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . Preliminary studies suggest that it may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory responses. This action could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

StudyFindings
Khadra et al. (2024)Investigated benzodioxole derivatives for anti-cancer and anti-inflammatory activities; demonstrated cytotoxicity against solid tumor cell lines with varying effects on cytokine release .
MDPI Review (2021)Discussed the pharmacological potential of pyrazolo derivatives, highlighting their selective protein inhibition and anticancer properties .
SciELO Study (2023)Characterized novel benzodioxole compounds; showed significant α-amylase inhibition in vitro with low cytotoxicity against normal cells .

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with various molecular targets through:

  • Enzyme Inhibition : Potentially inhibiting enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : Interacting with cell surface receptors to alter signaling cascades related to cell growth and apoptosis.

Q & A

Basic: What are the established synthetic routes for this compound, and what analytical methods validate its structural integrity?

Answer:
The synthesis typically involves coupling reactions between functionalized benzodioxole-carboxylic acid derivatives and amine-containing intermediates. Key steps include:

  • Amide bond formation : Reacting benzo[d][1,3]dioxole-5-carboxylic acid chloride with a furan-pyrazole ethylamine derivative under reflux conditions in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) .
  • Purification : Column chromatography (silica gel, n-hexane/ethyl acetate gradient) is critical for isolating the target compound .
  • Characterization :
    • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry and functional groups (e.g., furan C-H protons at δ 6.2–7.4 ppm, pyrazole N-H at δ 8.1–8.5 ppm) .
    • HRMS : Validates molecular weight and purity (>95%) .
    • X-ray crystallography : For unambiguous structural confirmation using programs like the CCP4 suite .

Basic: Which in vitro assays are recommended for preliminary evaluation of biological activity?

Answer:

  • Anticancer screening : Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. IC50_{50} values are calculated using dose-response curves (5–100 µM range) .
  • Antioxidant activity : Employ DPPH radical scavenging assays with ascorbic acid as a positive control .
  • Structural analogs : Reference studies on N-(benzothiazol-2-yl) derivatives for protocol optimization .

Advanced: How can computational chemistry optimize this compound’s electronic properties and binding affinity?

Answer:

  • Density Functional Theory (DFT) : Use B3LYP/6-31G(d) basis sets to model frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps, predicting reactivity sites .
  • Molecular docking : Simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. Compare results with experimental IC50_{50} data to refine hypotheses .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives .

Advanced: What strategies improve synthetic yield and purity when scaling up production?

Answer:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 18 h → 2 h) and improves yield by 15–20% through uniform heating .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates during coupling .
  • Chiral resolution : For stereoisomers, use chiral HPLC (Chiralpak® columns) or enzymatic kinetic resolution .

Advanced: How can contradictory biological data across studies be systematically addressed?

Answer:

  • Purity validation : Quantify impurities via HPLC (C18 column, acetonitrile/water gradient) to rule out batch-to-batch variability .
  • Assay standardization : Use identical cell lines (e.g., HT-29 for colorectal cancer) and incubation times (48–72 h) to minimize variability .
  • Metabolic stability : Perform liver microsome assays to assess if rapid metabolism explains low in vivo efficacy despite high in vitro activity .

Advanced: What structure-activity relationship (SAR) trends are observed in analogs of this compound?

Answer:

  • Furan ring modifications : Electron-withdrawing groups (e.g., -Cl at C5) enhance anticancer activity by 30% compared to -OCH3_3 .
  • Pyrazole substitution : Bulky substituents (e.g., tosyl groups) improve selectivity for kinase targets (e.g., EGFR) but reduce solubility .
  • Benzodioxole optimization : Methylenedioxy groups increase metabolic stability by resisting CYP450 oxidation .

Advanced: What crystallographic techniques resolve ambiguities in molecular conformation?

Answer:

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (ethanol/water) and solve structures using SHELX within the CCP4 suite .
  • Polymorphism screening : Use DSC/TGA to identify stable crystalline forms for formulation studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.